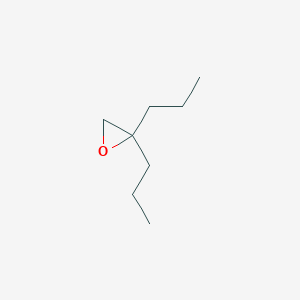

2,2-Dipropyloxirane

Description

Significance of Oxirane Ring Systems in Contemporary Organic Chemistry

Oxiranes, also known as epoxides, are fundamental cyclic ethers characterized by a three-membered ring containing two carbon atoms and one oxygen atom. This unique structural feature imparts significant ring strain, estimated to be around 25-27 kcal/mol masterorganicchemistry.comnumberanalytics.comwikipedia.orgfiveable.metestbook.comyoutube.comjove.comlibretexts.orgscribd.com. This inherent strain makes oxiranes considerably more reactive than their acyclic ether counterparts, rendering them highly versatile intermediates in a wide array of organic transformations masterorganicchemistry.comnumberanalytics.comwikipedia.orgfiveable.metestbook.comyoutube.comlibretexts.org.

The reactivity of the oxirane ring stems from its susceptibility to ring-opening reactions initiated by nucleophiles, electrophiles, and acids numberanalytics.comwikipedia.orgfiveable.metestbook.comlibretexts.orgontosight.ailumenlearning.comresearchgate.netresearchgate.netmasterorganicchemistry.com. These reactions are crucial for the synthesis of complex molecules, often proceeding with high regio- and stereoselectivity, enabling chemists to construct intricate molecular architectures numberanalytics.comresearchgate.net. Consequently, oxiranes find extensive applications across various fields, including the pharmaceutical industry, polymer chemistry, and materials science, serving as key building blocks for products ranging from epoxy resins and adhesives to advanced materials and pharmaceuticals numberanalytics.comfiveable.metestbook.comyoutube.comontosight.aiontosight.aimdpi.com.

The synthesis of oxiranes is typically achieved through the epoxidation of alkenes, commonly employing peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) or other oxidizing agents. Alternatively, they can be prepared from halohydrins via treatment with a base masterorganicchemistry.comnumberanalytics.comfiveable.meyoutube.commdpi.comtransformationtutoring.com.

Overview of Disubstituted Oxiranes: Structural Variations and Reactivity Patterns

Disubstituted oxiranes can be categorized based on the position of their substituents: geminal disubstitution, where both substituents are attached to the same carbon atom of the oxirane ring, and vicinal disubstitution, where substituents are on adjacent carbon atoms ucla.eduresearchgate.netresearchgate.netpearson.comlibretexts.org. The presence and nature of these substituents significantly influence the reactivity and regioselectivity of ring-opening reactions.

In the context of ring-opening reactions under acidic conditions, nucleophilic attack generally occurs at the more substituted carbon atom. This preference is attributed to the partial carbocation character that develops at the more substituted carbon during the reaction, stabilizing the developing positive charge libretexts.orglumenlearning.commasterorganicchemistry.com. Conversely, under basic conditions, the nucleophile typically attacks the less substituted carbon atom, following an SN2-like mechanism, as steric hindrance at the more substituted carbon can impede the nucleophilic approach libretexts.orglumenlearning.comtransformationtutoring.com. The control of regioselectivity in disubstituted epoxides often relies on exploiting these inherent steric and electronic biases or employing specific catalytic systems designed to direct the reaction pathway researchgate.net.

Specific Context of 2,2-Dipropyloxirane in Chemical Research Landscape

This compound is a specific example of a geminally disubstituted oxirane, featuring two propyl groups attached to one of the carbon atoms within the oxirane ring. Its molecular formula is C8H16O, and it is identified by the CAS number 98560-25-9 guidechem.comuni.luchemsrc.combldpharm.com.

The synthesis of this compound has been reported through several methods. A notable route involves the Johnson-Corey-Chaykovsky reaction utilizing 4-heptanone (B92745) as a starting material wikipedia.org. Another described synthetic pathway employs 4-heptanone in conjunction with reagents such as sodium hydride (NaH), trimethylsulfonium (B1222738) iodide, dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) researchgate.net.

In terms of its reactivity, this compound has been observed to undergo ring-opening and subsequent elimination reactions. For instance, treatment with potassium trimethylsilanide has been shown to yield Z-4-octene with a high yield of 93% iranchembook.irkashanu.ac.ir. Furthermore, this compound has appeared in literature as an intermediate or substrate in broader chemical studies, such as the carbonylative desymmetrization of meso-epoxides rsc.org.

Computed properties for this compound include a molecular weight of approximately 128.21 g/mol , a predicted XLogP3-AA value of 2.2, and four rotatable bonds guidechem.comuni.lu. While extensive research focusing exclusively on this compound is limited, its presence in synthetic schemes and reactivity studies highlights its utility as a specific geminally disubstituted epoxide building block.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dipropyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-8(6-4-2)7-9-8/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJRGADMSFUEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CO1)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539926 | |

| Record name | 2,2-Dipropyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98560-25-9 | |

| Record name | 2,2-Dipropyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 2,2 Dipropyloxirane

Synthetic Routes to 2,2-Dipropyloxirane

The preparation of this compound has been achieved through established synthetic methodologies for epoxide formation, particularly those involving carbonyl compounds.

Table 1: Synthesis of this compound

| Starting Material | Reagents/Conditions | Reaction Type | Key Intermediate/Product | Reference |

| 4-Heptanone (B92745) | Trimethylsulfonium (B1222738) iodide, NaH, DMSO, THF (1:1), 30 min | Johnson-Corey-Chaykovsky-type | This compound | researchgate.net |

| 4-Heptanone | (Implied by Johnson-Corey-Chaykovsky reaction) | Corey-Chaykovsky reaction | This compound | wikipedia.org |

Physicochemical Properties

The physicochemical properties of this compound provide insight into its behavior and potential applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method/Source |

| Molecular Formula | C8H16O | guidechem.comuni.lu |

| Molecular Weight | 128.21204 g/mol | guidechem.comuni.lu |

| CAS Number | 98560-25-9 | guidechem.comuni.luchemsrc.combldpharm.com |

| XLogP3-AA (predicted) | 2.2 | guidechem.comuni.lu |

| Rotatable Bond Count | 4 | guidechem.comuni.lu |

| Canonical SMILES | CCCC1(CO1)CCC | guidechem.comuni.lu |

| InChIKey | YSJRGADMSFUEEA-UHFFFAOYSA-N | guidechem.comuni.lu |

Reactivity of 2,2 Dipropyloxirane

Ring-Opening Reactions

Epoxides are highly reactive towards nucleophilic attack, leading to ring opening. The outcome of these reactions for this compound would follow general epoxide reactivity patterns, though specific experimental data for this particular compound is sparse.

Reaction with strong bases/nucleophiles: Under basic conditions, nucleophilic attack is expected to occur at the less substituted carbon atom. In this compound, both carbons of the oxirane ring are secondary. However, the geminal propyl groups create steric bulk around one of the carbons. While no specific data for this compound is readily available, general principles suggest that the nucleophile would preferentially attack the less sterically hindered secondary carbon.

Reaction with acids: Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The nucleophile then attacks the more substituted carbon atom, which can better accommodate the developing positive charge. For this compound, both carbons are secondary. The propyl groups' inductive effect might slightly favor attack at the carbon bearing them, but steric factors can also play a role.

Elimination Reactions

A notable reaction involving this compound is its conversion to an alkene.

Formation of Z-4-octene: Treatment of this compound with potassium trimethylsilanide has been reported to yield Z-4-octene in 93% yield iranchembook.irkashanu.ac.ir. This reaction likely proceeds via a ring-opening mechanism followed by an elimination process. The specific mechanism would involve the nucleophilic attack of the silanide, followed by protonation and subsequent elimination of the oxygen atom, leading to the formation of the alkene.

Compound List

Rearrangement Reactions Involving the Oxirane Moiety

Epoxides are prone to rearrangement reactions, particularly under acidic or thermal conditions. These rearrangements often involve the migration of substituents or the cleavage and reformation of bonds, leading to isomeric products.

Acid-Catalyzed Rearrangements: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. This can lead to C-O bond cleavage and the formation of a carbocation intermediate, which then undergoes rearrangement (e.g., alkyl or hydride shifts) before being attacked by a nucleophile or undergoing further reactions. For this compound, acid-catalyzed conditions could potentially lead to rearrangements involving the propyl chains or cleavage of the C-O bonds. The more substituted carbon (bearing the propyl groups) is more likely to develop a partial positive charge under acidic conditions, influencing the site of nucleophilic attack or rearrangement masterorganicchemistry.com.

Thermal Rearrangements: While less common for simple epoxides compared to acid-catalyzed processes, thermal rearrangements can occur, often leading to carbonyl compounds (aldehydes or ketones) through a concerted mechanism. The specific outcome for this compound would depend on the precise thermal conditions and any potential catalytic effects.

Quantum Chemical Approaches to Oxirane Reactivity

Quantum chemical methods are essential for dissecting the electronic structure and predicting the reactivity of molecules like this compound. These approaches allow for the simulation of molecular behavior, providing data on geometries, energies, and reaction pathways that are often difficult or impossible to obtain experimentally.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio methods, which rely solely on fundamental physical principles without empirical parameters, and Density Functional Theory (DFT), which uses the electron density to describe the electronic structure, are primary tools for studying oxirane reactivity. These methods are employed to optimize molecular geometries, calculate vibrational frequencies, and determine reaction enthalpies and activation barriers. For epoxides, DFT functionals such as B3LYP have been widely used to investigate reaction mechanisms, including ring-opening reactions under acidic and basic conditions researchgate.netnih.govepstem.netresearchgate.net. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and higher-level coupled cluster methods, are also utilized for more accurate energy calculations, particularly when electron correlation is significant psu.edunih.gov. Studies on related dialkyl-substituted epoxides often employ these techniques to understand the influence of substituents on electronic distribution and reactivity. For instance, methods like G3 and CBS-APNO have shown good agreement with experimental data for butene oxide isomers nih.gov.

Molecular Orbital Theory and Electron Correlation Analysis

Molecular Orbital (MO) theory provides a framework for describing the electronic structure of molecules by combining atomic orbitals into molecular orbitals that extend over the entire molecule libretexts.org. In MO theory, the electron-electron repulsion is approximated in the Hartree-Fock (HF) method by an average field, neglecting instantaneous electron-electron interactions. The difference between the HF energy and the exact energy (within a given basis set) is known as the correlation energy fiu.edumaplesoft.com. Accounting for electron correlation is vital for accurately predicting molecular properties, including the stability and reactivity of strained systems like epoxides. Methods that incorporate electron correlation, such as Configuration Interaction (CI) and Møller-Plesset perturbation theory (MP2), are crucial for obtaining reliable results for oxirane systems psu.edufiu.edumaplesoft.com. The analysis of frontier molecular orbitals (HOMO and LUMO) and their energies, often performed using DFT or ab initio methods, helps elucidate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively nih.govresearchgate.netsapub.org.

Basis Set Selection and Validation for Oxirane Systems

The accuracy of quantum chemical calculations is heavily dependent on the choice of basis sets, which are mathematical functions used to represent atomic orbitals computationalscience.orgwikipedia.org. Basis sets range from minimal sets (one function per atomic orbital) to more extensive ones, such as double-zeta (DZ), triple-zeta (TZ), and quadruple-zeta (QZ) sets, often augmented with polarization and diffuse functions fiveable.megaussian.comstackexchange.com. Polarization functions (e.g., d-functions on heavy atoms, p-functions on hydrogen) allow atomic orbitals to distort, which is crucial for describing chemical bonding and strained geometries computationalscience.orgfiveable.megaussian.com. Diffuse functions are important for describing electrons in regions far from the nucleus, relevant for anions and weakly bound systems fiveable.megaussian.com.

For oxirane systems, validation studies are essential to determine which basis sets provide a good balance between accuracy and computational cost. Commonly used basis sets in studies of epoxides and related compounds include the Pople sets (e.g., 6-31G(d), 6-311+G(d,p)) and Dunning's correlation-consistent sets (e.g., cc-pVDZ, cc-pVTZ) nih.govepstem.netpsu.edunih.gov. For instance, the 6-311G(d,p) basis set, often used in conjunction with DFT or MP2 calculations, has been applied to study oxirane derivatives psu.edu. The choice of basis set can significantly impact calculated energies, geometries, and reaction barriers, necessitating careful selection and validation against experimental data or higher-level theoretical benchmarks when available for analogous compounds nih.govcomputationalscience.orgstackexchange.com.

Analysis of Ring Strain Energy and Energetics

The characteristic three-membered ring of epoxides imparts significant strain, which is a primary driver of their reactivity. Computational methods are instrumental in quantifying this strain and understanding its relationship with the molecule's energetic profile.

Isodesmic Reaction Analysis for Strain Quantification

Ring strain energy (RSE) is a measure of the excess energy in a cyclic molecule due to deviations from ideal bond angles and lengths. Isodesmic reactions are a powerful computational tool for quantifying RSE psu.edunih.govresearchgate.netum.esnih.govmasterorganicchemistry.com. These are reactions where the number and type of chemical bonds are conserved on both sides of the equation, allowing the strain energy to be isolated as the enthalpy change of the reaction. For oxiranes, isodesmic reactions typically involve breaking the epoxide ring and forming acyclic analogues with similar bonding environments.

The parent oxirane molecule is known to possess a significant ring strain energy. While precise values can vary slightly depending on the computational method and basis set used, experimental and computational studies place the ring strain of oxirane around 25-27 kcal/mol (approximately 105-114 kJ/mol) psu.eduresearchgate.netum.esmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org. Alkyl substitution, such as the two propyl groups in this compound, is generally found to reduce the ring strain compared to the parent oxirane masterorganicchemistry.com. For example, studies on dialkyl-substituted epoxides have shown this trend.

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,2-dipropyloxirane, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are invaluable.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the oxirane ring are diastereotopic, meaning they are chemically non-equivalent and will therefore have different chemical shifts and will show coupling to each other. Protons on the propyl chains will show characteristic splitting patterns due to coupling with adjacent protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom in the epoxide ring, causing a downfield shift for nearby protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals are expected for the quaternary and tertiary carbons of the oxirane ring, as well as for the individual carbons of the two propyl chains. The carbons of the epoxide ring will appear at a characteristic upfield chemical shift compared to other oxygen-bearing functional groups.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H) |

| Oxirane CH | ~2.5-3.5 | ~50-60 | dd |

| Oxirane CH₂ | ~2.5-3.5 | ~45-55 | m |

| α-CH₂ (propyl) | ~1.3-1.6 | ~30-40 | m |

| β-CH₂ (propyl) | ~1.2-1.5 | ~20-30 | m |

| CH₃ (propyl) | ~0.8-1.0 | ~10-15 | t |

Note: 'dd' denotes a doublet of doublets, 'm' denotes a multiplet, and 't' denotes a triplet. These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons on the oxirane ring and between the adjacent methylene (B1212753) and methyl groups within the propyl chains, confirming the spin systems. libretexts.orgoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. libretexts.orgwikipedia.org This experiment would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edulibretexts.org This is particularly useful for identifying the connectivity across the quaternary carbon of the oxirane ring, which has no directly attached protons. Correlations would be expected between the protons of the propyl groups and the carbons of the oxirane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.orgceitec.cz This technique can be used to confirm the stereochemistry of the molecule by observing through-space interactions between protons on the propyl chains and the oxirane ring.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorptions characteristic of both the oxirane ring and the alkane chains.

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are indicative of the C-H stretching vibrations of the sp³ hybridized carbons in the propyl groups and the oxirane ring. pressbooks.pub

Oxirane Ring Vibrations: The characteristic vibrations of the epoxide ring are key identifiers. An asymmetrical C-O-C stretching band is typically observed around 1250 cm⁻¹. The symmetrical "ring breathing" vibration usually appears in the 800-950 cm⁻¹ region. libretexts.org

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| Oxirane Ring Breathing | 800-950 | Medium to Strong |

| CH₂ Bend | ~1465 | Medium |

| CH₃ Bend | ~1375 | Medium |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Molecular Ion Peak (M⁺): The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Fragmentation Pattern: The fragmentation of epoxides in mass spectrometry often involves cleavage of the C-C bond of the ring or rearrangement followed by fragmentation. Common fragmentation pathways for this compound would likely involve the loss of one of the propyl groups or smaller alkyl fragments. The fragmentation pattern would show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.orglibretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 142 | [C₈H₁₆O]⁺ (Molecular Ion) |

| 99 | [M - C₃H₇]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Applications in Advanced Organic Synthesis

Role as Versatile Intermediates in the Synthesis of Complex Organic Molecules

Epoxides are highly valued for their ability to serve as versatile intermediates in the construction of complex organic molecules. The strained epoxide ring readily undergoes nucleophilic attack, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds, which are essential for building molecular complexity. The regioselectivity of these ring-opening reactions is a critical factor, influenced by both the reaction conditions and the nature of the epoxide's substituents.

In 2,2-Dipropyloxirane, the geminal disubstitution at the C-2 position by two propyl groups significantly impacts its reactivity. Under basic or neutral conditions, nucleophilic attack typically occurs at the less sterically hindered carbon atom (C-3 in this case), following an SN2-like mechanism. Conversely, under acidic conditions, the protonation of the epoxide oxygen activates the ring, and nucleophilic attack often favors the more substituted carbon (C-2). This preference is attributed to the electronic stabilization of a developing carbocationic character at C-2 by the electron-donating propyl groups nih.govlibretexts.org. This predictable regioselectivity allows synthetic chemists to strategically target specific functionalization pathways.

The utility of epoxides as intermediates is well-established in the synthesis of numerous complex natural products and pharmaceuticals, serving as a gateway to diverse functionalities nih.govmdpi.comsciforum.net. For instance, reactions with Grignard reagents are a common strategy for chain extension, yielding alcohols libretexts.org.

Stereochemical Control in Derivatization for the Generation of Chiral Building Blocks

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the development of enantiomerically pure compounds used in pharmaceuticals. Epoxides play a pivotal role in asymmetric synthesis, either through their own enantioselective formation or via enantioselective ring-opening reactions.

Asymmetric Synthesis of 2,2-Disubstituted Epoxides: Significant progress has been made in the catalytic asymmetric synthesis of 2,2-disubstituted terminal epoxides. The Corey-Chaykovsky epoxidation, employing sulfoxonium ylides catalyzed by chiral Lewis acids such as heterobimetallic La-Li₃-BINOL complexes in conjunction with phosphine (B1218219) oxide additives, has demonstrated high efficacy. This methodology allows for the synthesis of 2,2-disubstituted terminal epoxides from various ketones, including those with propyl substituents, achieving excellent yields (88–99%) and enantioselectivities (up to 97% ee) nih.govmdpi.comorganic-chemistry.orgresearchgate.netnih.govnih.gov. While the direct synthesis of this compound via this method would require a specific ketone precursor, these findings highlight the established routes to chiral gem-disubstituted epoxides.

Kinetic Resolution of Epoxides: Biocatalytic kinetic resolution, particularly using epoxide hydrolases derived from bacterial sources like Nocardia species, is highly effective for obtaining enantiomerically enriched products from racemic epoxides. These enzymes often exhibit superior enantioselectivity and regioselectivity, especially for more substituted epoxides, including 2,2- and 2,3-disubstituted variants sciforum.netpearson.com. For example, bacterial epoxide hydrolases have been employed for the kinetic resolution of 2,2-disubstituted oxiranes, yielding enantiopure diols and unreacted epoxides with high enantioselectivity (selectivity factors E > 200) sciforum.net. This approach provides access to valuable chiral building blocks from readily available racemic starting materials.

Stereoselective Ring-Opening Reactions: Chiral catalysts, such as metal-salen complexes, are instrumental in mediating the enantioselective ring-opening of epoxides with a variety of nucleophiles. This process enables the stereoselective introduction of vicinal functional groups, generating chiral centers with defined configurations researchgate.net. For instance, the hydrolytic kinetic resolution (HKR) of terminal epoxides catalyzed by chiral (salen)Co(III) complexes is a well-established method for producing highly enantioenriched epoxides and 1,2-diols rsc.org.

Synthesis of Diverse Functionalized Organic Scaffolds and Heterocycles

The reactivity of epoxides facilitates their transformation into a wide array of functionalized organic scaffolds and heterocyclic systems, which are commonly found in biologically active molecules and materials science.

1,2-Diols: The hydration of epoxides, typically catalyzed by acids or bases, yields trans-1,2-diols. For this compound, this reaction would produce 2,2-dipropyl-1,2-ethanediol. The regioselectivity of the ring-opening is governed by the reaction conditions: acid catalysis favors attack at the more substituted carbon (C-2), while base catalysis favors attack at the less substituted carbon (C-3). In the case of this compound, both pathways lead to the same diol product, with the stereochemistry determined by the SN2-like attack mechanism nih.govlibretexts.orgpearson.comcapes.gov.br.

Furans: While not directly applicable to saturated epoxides, acetylenic epoxides can undergo metal-catalyzed rearrangements, for example, using InCl₃ or AuCl₃, to form substituted furans nih.govgoogle.comacs.orgontosight.aimdpi.com. This illustrates the potential for epoxides to serve as precursors to furan (B31954) ring systems under specific catalytic conditions.

Pyrans and Dihydropyrans: Epoxides can be incorporated into pyran and dihydropyran ring systems through various cyclization strategies. Lewis acid-catalyzed reactions of epoxides with homopropargyl alcohols, for instance, can yield dihydropyrans google.com. Additionally, titanocene-catalyzed reactions involving epoxides and alkenes have been utilized for the synthesis of fluorinated dihydropyrans oup.com.

Other Heterocycles: The reaction of epoxides with nucleophiles containing nitrogen, sulfur, or other heteroatoms provides access to various heterocyclic compounds, including morpholines, oxazepanes, and pyrazines schoolbag.infoacs.org. For example, reactions with 1,2-diamines or 2-aminophenol (B121084) can yield dihydroquinoxalinones and related nitrogen-containing heterocycles schoolbag.infounipd.it.

The extensive research into epoxide chemistry, particularly the development of asymmetric epoxidation and enantioselective ring-opening methodologies, underscores the significant potential of compounds like this compound. While direct literature specifically detailing the applications of this compound is limited, the established synthetic pathways for similar gem-disubstituted epoxides provide a robust foundation for its application in the synthesis of complex chiral molecules, functionalized scaffolds, and heterocyclic systems. The capacity to control stereochemistry during its derivatization makes it a promising candidate for generating valuable chiral building blocks.

Compound List

this compound

Acetophenone

Propiophenone

Methyl propyl ketone

Ethyl propyl ketone

2-methyl-2-phenyloxirane

2-ethyl-2-phenyloxirane

2-methyl-2-hexyloxirane

2-ethyl-2-hexyloxirane

2,2-Disubstituted oxirane

Styrene oxide

Cyclohexene oxide

1,2-Epoxyhexane

trans-1,2-cyclohexanediol (B13532)

1,2-epoxyhexanediol

Acetylenic α,β-epoxide

2,3,5-Trisubstituted furan

Homopropargyl alcohol

4-Chloro-dihydropyran derivative

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2-Dipropyloxirane, and how are they determined?

- Answer : The molecular formula is C₈H₁₆O with a molecular weight of 128.212 g/mol . Key properties include a LogP value of 2.3556 (indicating moderate lipophilicity) and a polar surface area (PSA) of 12.53 Ų , which influences solubility and reactivity . These properties are typically determined using computational tools (e.g., QSAR models) and experimental techniques like mass spectrometry or gas chromatography (GC). For example, GC methods for similar epoxides are validated using retention indices and reference standards .

Q. How is this compound synthesized in laboratory settings?

- Answer : The compound is synthesized via epoxidation of alkenes using peroxy acids (e.g., peroxyacetic acid) . For instance, cis-oct-4-ene reacts with a peroxy acid to form 2,3-dipropyloxirane, with stereochemistry preserved due to the concerted mechanism of epoxidation . Reaction conditions (temperature, solvent polarity, and acid catalyst) must be optimized to minimize side reactions like ring-opening.

Q. What safety precautions are critical when handling this compound in research?

- Answer : Use explosion-proof equipment to avoid ignition risks and wear P95 respirators with OV/AG/P99 filters to prevent inhalation . In case of skin contact, wash immediately with soap and water, and consult a physician . Stability data indicate no significant decomposition under standard storage conditions, but prolonged exposure to acids/bases should be avoided .

Advanced Research Questions

Q. How do stereochemical outcomes influence the reactivity of this compound in ring-opening reactions?

- Answer : The stereochemistry of the epoxide dictates regioselectivity during nucleophilic attack. For example, acid-catalyzed ring-opening of 2,3-dipropyloxirane proceeds via trans-diaxial addition , yielding anti-diols, while base-catalyzed conditions favor SN2 mechanisms , producing syn-diols . Computational modeling (e.g., DFT) can predict transition states and validate experimental stereochemical outcomes.

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?

- Answer : Contradictions may arise from differences in reaction media (e.g., aqueous vs. anhydrous conditions). A systematic approach includes:

- Controlled kinetic studies to compare hydrolysis rates at pH 2 (acidic) and pH 12 (basic).

- Isolation of intermediates (e.g., glycols or carbocations) via quenching experiments .

- Cross-validation using spectroscopic techniques (NMR, IR) to track structural changes . Contradictions often stem from unaccounted variables like trace metal ions or solvent effects .

Q. How can computational methods predict the metabolic fate of this compound in biological systems?

- Answer : In silico tools (e.g., MetaSite, SwissADME) model cytochrome P450-mediated oxidation, predicting metabolites like diols or conjugated glutathione adducts . Experimental validation involves incubating the compound with liver microsomes and analyzing products via LC-MS. Toxicity risks (e.g., carcinogenicity) are assessed using structural alerts from databases like ToxTree .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.